4-fluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole and pyridazine ring system. The structure includes a 4-fluorobenzamide moiety linked via an ethoxyethyl chain to the 6-position of the triazolopyridazine core, which is further substituted with a 2-methoxyphenyl group at the 3-position.
Properties
IUPAC Name |
4-fluoro-N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-29-17-5-3-2-4-16(17)20-25-24-18-10-11-19(26-27(18)20)30-13-12-23-21(28)14-6-8-15(22)9-7-14/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPMIUIMNMIZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide typically involves multi-step reactions:
Formation of the Triazolo[4,3-b]pyridazine Core: : Starting with commercially available pyridazine derivatives, the triazolo ring is constructed through cyclization reactions under controlled conditions.
Attachment of the Methoxyphenyl Group: : The next step involves the nucleophilic substitution of the intermediate with 2-methoxyphenyl halide, often using palladium-catalyzed cross-coupling reactions.
Linking the Benzamide and Triazolo Units: : This final step involves amide bond formation through a condensation reaction, typically using coupling agents like EDCI or HATU.
Industrial Production Methods
On an industrial scale, these synthetic routes are optimized for efficiency and yield, often employing continuous flow chemistry to streamline the multi-step processes and minimize reaction times and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide undergoes various chemical reactions:
Oxidation: : Can undergo oxidation at the methoxyphenyl moiety using oxidizing agents like m-CPBA.
Reduction: : Reduction of the triazolo[4,3-b]pyridazin-6-yl ring using hydride donors like NaBH4.
Substitution: : Nucleophilic aromatic substitution (S_NAr) reactions on the fluoro group.
Common Reagents and Conditions
Oxidation: : m-CPBA, in a solvent like dichloromethane, at ambient temperatures.
Reduction: : Sodium borohydride (NaBH4) in methanol under reflux conditions.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents like DMSO.
Major Products
Oxidation: : Yields sulfoxides or sulfones from the methoxyphenyl group.
Reduction: : Results in dihydro derivatives of the triazolo ring.
Substitution: : Forms substituted benzamides with various nucleophiles replacing the fluoro group.
Scientific Research Applications
4-Fluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide finds applications in:
Chemistry: : As a building block for the synthesis of complex molecules.
Biology: : Used in enzyme inhibition studies, particularly kinases.
Medicine: : Explored as a potential therapeutic agent due to its unique structural features.
Industry: : Utilized in material science for creating specialized polymers.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, primarily through binding to active sites of enzymes or receptors, inhibiting their function. The molecular targets often include kinases involved in signaling pathways, which are crucial for cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and structurally analogous derivatives reported in the literature:
Key Observations:
Substituent Effects on Activity :
- The 2-methoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in target proteins compared to the trifluoromethylbenzylthio group in ’s compound, which prioritizes lipophilicity .
- 4-Fluorobenzamide in the target compound vs. 4-methylbenzamide () or aryl sulfonamides (): Fluorine’s electron-withdrawing nature may improve metabolic stability and binding affinity .
Biological Activity Trends :
- Compounds with methyl or methoxy groups at the 3- or 6-positions (e.g., ) exhibit moderate antimicrobial activity, suggesting that bulkier substituents (e.g., 2-methoxyphenyl in the target compound) may sterically hinder interactions with bacterial targets .
- The imidazo-pyrimidine scaffold in ’s compound is associated with kinase inhibition, whereas the triazolopyridazine core in the target compound may favor different target profiles (e.g., phosphodiesterase inhibition) .
Biological Activity
4-fluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Fluorine Atom : Enhances lipophilicity and may affect receptor binding.
- Triazole Ring : Known for its role in various biological activities including antifungal and anticancer properties.
- Pyridazine and Benzamide Moieties : Contribute to the overall pharmacological profile.
The biological activity of this compound is largely attributed to its interactions with specific biological targets. The triazole ring is known to interact with enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases which are crucial in tumor growth and proliferation.
- Receptor Modulation : Potential modulation of receptors involved in inflammation and cancer progression.
Biological Activity Data
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. This suggests a promising profile for further development as an anticancer agent.
- Antimicrobial Studies : Research indicated that the compound displayed notable antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound is likely to have good oral bioavailability due to its lipophilic nature.
- Metabolism : It may undergo hepatic metabolism, primarily via cytochrome P450 enzymes, leading to both active and inactive metabolites.
- Excretion : Predominantly renal excretion is expected based on molecular weight.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
